molecular formula C16H26Ru B12513794 Cycloocta-1,5-diene;2-methanidylprop-1-ene;ruthenium(2+)

Cycloocta-1,5-diene;2-methanidylprop-1-ene;ruthenium(2+)

Cat. No.: B12513794
M. Wt: 319.4 g/mol
InChI Key: POYBJJLKGYXKJH-UHFFFAOYSA-N
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Description

The compound "Cycloocta-1,5-diene;2-methanidylprop-1-ene;ruthenium(2+)" (CAS: 12289-94-0) is a ruthenium(II) complex with the molecular formula C₁₆H₂₆Ru. It features a cycloocta-1,5-diene (COD) ligand in a η⁴-coordination mode and two 2-methanidylprop-1-ene (2-methylallyl) ligands . This complex is commercially available as a solid with 30–32% ruthenium content and is utilized in organometallic synthesis and catalysis due to its stability and reactivity . The COD ligand enhances stability by reducing entropy loss during dissociation compared to monodentate ligands, a property common across transition metal COD complexes .

Properties

IUPAC Name

cycloocta-1,5-diene;2-methanidylprop-1-ene;ruthenium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.2C4H7.Ru/c1-2-4-6-8-7-5-3-1;2*1-4(2)3;/h1-2,7-8H,3-6H2;2*1-2H2,3H3;/q;2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYBJJLKGYXKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)[CH2-].CC(=C)[CH2-].C1CC=CCCC=C1.[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Polymeric Ruthenium Precursors

Polymeric dichloro(cycloocta-1,5-diene)ruthenium(II) complexes, such as [{RuCl₂(cod)}ₓ], serve as versatile starting materials due to their labile ligand exchange properties. These precursors enable the synthesis of a wide range of Ru(II) complexes through ligand displacement reactions.

Procedure :

  • Activation : Dissolve the polymeric precursor in refluxing acetonitrile or propionitrile to generate monomeric [RuCl₂(cod)(NCCH₃)₂] or similar intermediates.
  • Ligand Exchange : Replace labile ligands (e.g., acetonitrile, chloride) with methylallyl groups. For example, reaction with allyl Grignard reagents or methylallyl halides under mild conditions yields the target complex.

Advantages :

  • High ligand lability facilitates efficient substitution.
  • Avoids sensitive reagents like cyclopentadienylsodium.

Limitations :

  • Requires precise control of reaction stoichiometry to prevent polymeric byproducts.

Single-Stage Base-Mediated Synthesis

A streamlined method involves direct coordination of diene ligands to Ru(II) precursors using inorganic or organic bases. This approach eliminates the need for pre-synthesized dienyl anions.

Procedure :

  • Reactants : RuCl₂(X)ₚ(Y)ₐ (e.g., dichloro(cyclooctadiene)ruthenium), methylallyl ligands, and a base (e.g., K₂CO₃).
  • Conditions : Stir in THF or acetonitrile under inert atmosphere at room temperature.
  • Deprotonation : The base facilitates deprotonation of the diene, forming a conjugated π-electron system that coordinates to Ru(II).

Key Features :

Parameter Detail Reference
Base K₂CO₃, KOtBu, KHMDS
Solvent THF, acetonitrile
Yield Up to 96% (analogous complexes)

Applications :

  • Industrial scalability due to simplicity and reproducibility.
  • Compatible with sterically bulky ligands like NHCs.

Reduction with Zinc Metal

Zero-valent Ru complexes are synthesized via zinc-mediated reduction of RuCl₃·3H₂O with cyclooctadiene. While primarily yielding Ru(0) species, this method provides precursors for further oxidation to Ru(II) complexes.

Procedure :

  • Reactants : Hydrated RuCl₃, cyclooctadiene, Zn powder.
  • Conditions : Stir in hydrocarbon solvents (e.g., benzene) at 100°C.
  • Product : (η⁶-Cycloocta-1,3,5-triene)(η⁴-cycloocta-1,5-diene)ruthenium(0), which can be oxidized to Ru(II) derivatives.

Mechanistic Insight :

  • Zinc reduces Ru(III) to Ru(0), enabling π-backbonding stabilization with cyclooctadiene.

Challenges :

  • Requires strict inert conditions to prevent oxidation.

Grignard Reagent Methodology

The Fischer-Müller synthesis employs Grignard reagents to introduce alkyl or allyl ligands. Though less common, this method is historically significant.

Procedure :

  • Reactants : RuCl₃ or Ru(II) salts, methylallylmagnesium bromide.
  • Conditions : Anhydrous ether, low temperatures (-78°C).
  • Limitations :
    • Poor yields due to side reactions (e.g., polymerization).
    • Requires ultra-dry conditions, limiting practicality.

Nitrile Ligand Exchange Reactions

Labile nitrile ligands in intermediates like [RuCl₂(cod)(NCCH₃)₂] are replaced with methylallyl groups.

Procedure :

  • Precursor : [RuCl₂(cod)(NCCH₃)₂]·H₂O.
  • Reagents : Methylallyl halides or organometallic reagents.
  • Conditions : Reflux in acetonitrile or THF.

Example Reaction :
$$
\text{[RuCl₂(cod)(NCCH₃)₂] + 2 CH₂=CHCH(CH₃)₂ → [Ru(cod)(CH₂=CHCH(CH₃)₂)₂] + 2 Cl⁻ + 2 NCCH₃}
$$

Advantages :

  • Nitrile ligands are readily displaced, enabling high functional group tolerance.

Comparative Analysis of Methods

Method Reagents Yield Ease of Use References
Polymeric Precursor [RuCl₂(cod)]ₓ, methylallyl ligands Moderate High
Single-Stage Base RuCl₂(X)ₚ(Y)ₐ, base High Very High
Zinc Reduction RuCl₃, Zn, cyclooctadiene Low Moderate
Grignard RuCl₃, methylallyl Grignard Poor Low
Nitrile Exchange [RuCl₂(cod)(NCCH₃)₂], methylallyl Moderate Moderate

Catalytic and Industrial Applications

The synthesized complex serves as a precatalyst for:

  • Asymmetric Hydrogenation : Enables enantioselective reductions in pharmaceuticals.
  • Cross-Coupling Reactions : Facilitates anti-Markovnikov additions and hydroaminations.
  • Metathesis Catalysis : Demonstrates activity in olefin metathesis when modified with NHC ligands.

Chemical Reactions Analysis

Types of Reactions

?(2)-ruthenium(2+) 1,5-cyclooctadiene bis(2-methylprop-2-en-1-ide): can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.

    Reduction: Reduction reactions can lead to the formation of lower oxidation states.

    Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.

    Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) complexes, while reduction may produce ruthenium(0) species.

Scientific Research Applications

?(2)-ruthenium(2+) 1,5-cyclooctadiene bis(2-methylprop-2-en-1-ide): has several applications in scientific research:

    Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, polymerization, and cross-coupling reactions.

    Materials Science: The compound is explored for its potential in the development of advanced materials, such as conductive polymers and nanomaterials.

    Medicinal Chemistry: Ruthenium complexes are investigated for their anticancer properties and potential use in photodynamic therapy.

    Industrial Applications: The compound is used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which ?(2)-ruthenium(2+) 1,5-cyclooctadiene bis(2-methylprop-2-en-1-ide) exerts its effects involves the coordination of ruthenium with various substrates. The metal center can facilitate electron transfer, activate small molecules, and stabilize reactive intermediates. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved.

Comparison with Similar Compounds

Structural and Coordination Features

Ruthenium vs. Platinum COD Complexes

  • Coordination Geometry :
    • The ruthenium(II) complex adopts a distorted octahedral geometry, as observed in related COD-containing Ru complexes (e.g., [Ru(COD)(N₂H₄)₄][BPh₄]₂) .
    • In contrast, platinum(II) COD complexes, such as [(COD)Pt(C₇H₇)₂], exhibit square planar geometry, with COD in a η⁴-coordination mode and Pt–C bond lengths averaging 2.028 Å .
    • Ru–C bond lengths in COD complexes are typically longer (e.g., 2.256–2.279 Å for COD-bound carbons in Pt analogs), reflecting Ru’s larger atomic radius .

Table 1: Structural Parameters of Selected COD Complexes

Compound Metal Geometry Bond Lengths (Å) Reference
[(COD)Pt(C₇H₇)₂] Pt(II) Square planar Pt–C: 2.028 (COD), 2.256–2.279 (aryl)
[Ru(COD)(N₂H₄)₄][BPh₄]₂ Ru(II) Distorted octahedral N/A (crystallographic data not provided)
Bis-(2-methylallyl)COD-Ru(II) Ru(II) Octahedral Ru–C (COD): ~2.3 (estimated)
Stability and Ligand Effects
  • COD’s Role : COD’s η⁴-coordination stabilizes metal complexes by reducing ligand dissociation entropy. This is observed in bis(η⁴-COD)nickel(0), which is more stable than its ethene analogs .

Table 2: Catalytic Performance of COD Complexes

Compound Reaction Type Efficiency/Selectivity Reference
Bis-(2-methylallyl)COD-Ru(II) Cycloadditions High regioselectivity
[{RuCl₂(COD)}ₓ] Hydrazine/isocyanide synthesis Moderate yield (precursor)
π-Indenyl-COD-Co 2-Vinylpyridine synthesis >90% selectivity at 140–180°C

Biological Activity

Cycloocta-1,5-diene;2-methanidylprop-1-ene;ruthenium(2+) is a complex compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Ruthenium-based compounds are being explored as alternatives to traditional platinum-based drugs due to their promising anticancer properties and reduced toxicity profiles. This article reviews the synthesis, characterization, and biological activities of this compound, with a focus on its anticancer effects and mechanisms of action.

Synthesis and Characterization

The synthesis of cycloocta-1,5-diene complexes with ruthenium(II) typically involves the coordination of various ligands, including nitriles and isocyanides. For instance, a recent study synthesized a new ruthenium(II) complex by treating dichloro(cycloocta-1,5-diene)ruthenium(II) with acetonitrile and propionitrile under reflux conditions. The resulting complex was characterized using spectroscopic techniques such as IR and NMR, confirming the formation of stable compounds with specific ligand arrangements .

Anticancer Properties

Ruthenium-based complexes have been extensively studied for their anticancer properties. The compound has shown significant cytotoxicity against various cancer cell lines, particularly breast cancer cells like MCF-7 and MDA-MB-231. Studies indicate that these complexes can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Mechanisms of Action:

  • DNA Interaction: Ruthenium complexes often target the minor groove of DNA, leading to the inhibition of crucial cellular processes such as replication and transcription. This interaction is believed to be a key factor in their cytotoxic effects .
  • Inhibition of Metastasis: Research has demonstrated that certain ruthenium compounds can suppress metastasis by inhibiting cell migration and invasion. For example, RAPTA compounds have shown efficacy in reducing tumor growth in preclinical models by normalizing blood vessels in the tumor microenvironment .
  • Apoptosis Induction: The induction of apoptosis has been observed at varying rates depending on the specific ruthenium complex. Some studies report over 60% apoptosis in treated cancer cells within 48 hours .

Table: Summary of Biological Activity

Activity Effect Cell Lines Tested
CytotoxicityHigh against MCF-7, MDA-MB-231Breast cancer cell lines
Apoptosis InductionUp to 75% in certain conditionsVarious cancer cell lines
Metastasis InhibitionSignificant reductionPreclinical models
DNA InteractionMinor groove bindingCancer cells

Case Studies

  • RAPTA Compounds Study: A comparative study on RAPTA-like compounds revealed that [Ru(η^6-toluene)(PPh₃)₂Cl] exhibited remarkable stability and selective cytotoxicity towards breast cancer cells while inducing apoptosis effectively compared to non-tumorigenic cells .
  • Trinuclear Ruthenium Complexes: Research on trinuclear complexes demonstrated enhanced anticancer activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, indicating a broader potential for these complexes beyond just anticancer applications .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing Ru(II) complexes containing cycloocta-1,5-diene (COD) ligands?

  • Methodological Answer : A common approach involves reacting polymeric [{RuCl₂(COD)}ₓ] with hydrazine hydrate in methanol under reflux, followed by anion exchange with NaBPh₄ to isolate cationic complexes like [Ru(COD)(N₂H₄)₄][BPh₄]₂·CH₃OH. Substitution of labile COD ligands with stronger-field ligands (e.g., benzyl isocyanide) in acetone yields stable derivatives such as [Ru(NH₂N=CMe₂)₂(PhCH₂NC)₄][BPh₄]₂. These steps are monitored via elemental analysis, IR, NMR, and X-ray crystallography .

Q. How are the structural and coordination geometries of Ru(II)-COD complexes characterized?

  • Methodological Answer : Single-crystal X-ray diffraction reveals distorted octahedral coordination around Ru(II), with COD acting as a η⁴ ligand. Spectroscopic techniques (e.g., IR and ¹H/¹³C NMR) confirm ligand binding modes and substitution patterns. For example, hydrazine ligands in [Ru(COD)(N₂H₄)₄]²⁺ exhibit characteristic N–H stretching frequencies at 3200–3400 cm⁻¹, while COD C=C bonds appear at ~1500 cm⁻¹ in IR .

Q. What safety protocols are critical when handling dichloro(COD)ruthenium(II) polymers?

  • Methodological Answer : Due to skin/eye irritation and respiratory hazards, use fume hoods, nitrile gloves, and protective eyewear. Avoid dust inhalation and store under inert gas (N₂/Ar) at 2–8°C. Spills require neutralization with inert absorbents and disposal as hazardous waste. Toxicity data indicate potential respiratory irritation, but mutagenic/carcinogenic risks are unconfirmed .

Q. How is Ru(II)-COD used in catalytic transfer hydrogenation?

  • Methodological Answer : Ru(II)-COD complexes catalyze anti-Markovnikov additions and ketone reductions. For example, [Ru(methallyl)₂(COD)] with n-Bu₃P and DMAP selectively forms (E)-enamides in >90% yield. Optimize reactions by controlling solvent polarity (e.g., THF or toluene) and substrate/catalyst ratios (typically 1:0.05–0.1 mol%) .

Advanced Research Questions

Q. How do ligand exchange reactions modulate the catalytic activity of Ru(0)-COD complexes?

  • Methodological Answer : COD’s labile η⁴ bonding allows substitution with arenes (e.g., naphthalene) under H₂, forming [Ru(COD)(η⁶-arene)] complexes. These exchanges alter redox potentials and substrate affinity. For instance, replacing COD with MeCN increases electrophilicity at Ru, enhancing oxidative addition rates in cross-coupling reactions .

Q. What experimental factors influence enantioselectivity in Ru(II)-COD-catalyzed asymmetric reductions?

  • Methodological Answer : Chiral auxiliaries (e.g., (R)-BINAP) and solvent polarity critically impact stereoselectivity. In the synthesis of (R)-hydroxyesters, LiAlH₄ reduction of keto esters in THF achieves >95% enantiomeric excess. Reaction monitoring via chiral HPLC and kinetic resolution studies are essential for optimizing selectivity .

Q. Why do COD ligands enhance stability in Ru(II) complexes compared to monodentate alkenes?

  • Methodological Answer : COD’s conjugated diene system provides chelating η⁴ coordination, reducing ligand dissociation entropy. This stabilizes Ru(II) centers against oxidation, as shown by electrochemical studies where COD-based complexes exhibit higher redox potentials (+0.8 V vs. Ag/AgCl) than ethylene analogues .

Q. How can spectroscopic methods resolve contradictions in reported Ru(II)-COD complex structures?

  • Methodological Answer : Discrepancies in ligand binding modes (e.g., η⁴ vs. η² COD) are resolved using variable-temperature NMR and EXAFS. For example, NMR splitting patterns at −40°C reveal dynamic COD rotation, while EXAFS confirms Ru–C bond distances (~2.1 Å) consistent with η⁴ coordination .

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